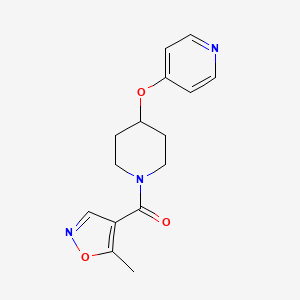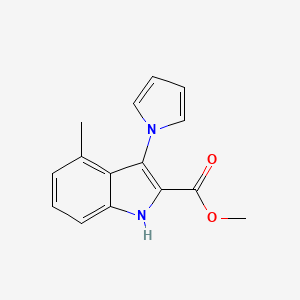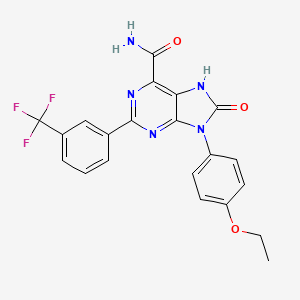
2-(cyclopentyloxy)-N-(5-methylisoxazol-3-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopentyloxy)-N-(5-methylisoxazol-3-yl)isonicotinamide, also known as CPI-1189, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective modulator of the sigma-1 receptor, which is a protein that plays a crucial role in various physiological and pathological processes.
Scientific Research Applications
Subheading Role in Acute Ischemic Stroke and Neurological Conditions
2-(cyclopentyloxy)-N-(5-methylisoxazol-3-yl)isonicotinamide is structurally related to α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA) receptor antagonists. These compounds have been extensively studied for their potential in treating neurological conditions, particularly acute ischemic stroke and neurodegenerative diseases. For instance, the AMPA antagonist ZK200775 was investigated for its effects in acute ischemic stroke patients. However, the study revealed transient worsening of neurological conditions in patients, suggesting potential glial cell toxicity, which highlights the complex interactions these compounds have in the brain (Elting et al., 2002). Additionally, YM90K, another AMPA receptor antagonist, showed promise due to its neuroprotective properties and was well-tolerated in healthy men, showcasing its potential for intravenous treatment in stroke and other acute neuronal degeneration conditions (Umemura et al., 1997).
AMPA Receptor Antibodies in Encephalitis
Subheading AMPA Receptor Antibodies in Encephalitis
Another significant area of research involves the presence of antibodies against AMPA receptors in patients with encephalitis. A study identified patients with antibodies to the AMPA receptor, predominantly manifesting as limbic encephalitis. The presence of such antibodies was often associated with tumors and predicted poorer outcomes (Höftberger et al., 2015). This correlation underscores the significance of AMPA receptor-related pathways in the pathology of encephalitis and possibly other autoimmune and neurodegenerative conditions.
Metabolism and Excretion of AMPA Antagonists
Subheading Pharmacokinetics of AMPA Antagonists
Understanding the metabolism and excretion of AMPA antagonists is crucial for their safe and effective clinical use. Studies have revealed that drugs like zonampanel (YM872) are mostly excreted unchanged in urine, suggesting renal clearance as a major elimination pathway (Minematsu et al., 2005). This information is vital for dosing considerations and monitoring potential toxicities in patients with varying degrees of renal function.
properties
IUPAC Name |
2-cyclopentyloxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-8-13(18-21-10)17-15(19)11-6-7-16-14(9-11)20-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAMVSPXUSDOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2649235.png)

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B2649237.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2649239.png)
![Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2649240.png)

![3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2649242.png)
![4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2649243.png)

![2-(5-Methyl-1,2-oxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2649246.png)

![2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide](/img/structure/B2649254.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2649255.png)